Tetrahydroabietyl alcohol
Overview
Description
Tetrahydroabietyl alcohol is an organic compound with the molecular formula C20H36O. It is a derivative of abietic acid, which is a major component of rosin. This compound is known for its unique structure, which includes a tetradecahydro-phenanthrene skeleton with a hydroxyl group attached to it. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroabietyl alcohol can be synthesized through the hydrogenation of abietic acid or its esters. The hydrogenation process involves the addition of hydrogen to the double bonds of abietic acid in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. The reaction can be represented as follows:
C20H30O2+3H2→C20H36O+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of rosin or its derivatives. The process involves dissolving rosin in a suitable solvent, such as ethanol, and then subjecting it to hydrogenation in the presence of a catalyst. The reaction is carried out in a high-pressure reactor at elevated temperatures to ensure complete hydrogenation of the double bonds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl group. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides (RCOCl) in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Ketones (e.g., tetrahydroabietone) or carboxylic acids (e.g., tetrahydroabietic acid).
Reduction: Hydrocarbons (e.g., tetrahydroabietane).
Substitution: Esters (e.g., tetrahydroabietyl acetate).
Scientific Research Applications
Tetrahydroabietyl alcohol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a bioactive compound.
Industry: this compound is used as a plasticizer, adhesive, and in the production of perfumes due to its pleasant odor.
Mechanism of Action
The mechanism of action of tetrahydroabietyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, potentially altering their function. The hydroxyl group in the compound allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Tetrahydroabietyl alcohol can be compared with other similar compounds such as abietic acid, dehydroabietyl alcohol, and abietinol. These compounds share a similar phenanthrene skeleton but differ in the degree of hydrogenation and functional groups attached.
Abietic Acid: Contains carboxylic acid groups and is less hydrogenated compared to this compound.
Dehydroabietyl Alcohol: Similar structure but with fewer hydrogen atoms, leading to different chemical properties.
Abietinol: Another derivative with different functional groups, affecting its reactivity and applications.
This compound is unique due to its fully hydrogenated structure and the presence of a hydroxyl group, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15?,16?,17-,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAYQFWFCOOCIC-GJTWTXHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CC[C@H]2C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027745 | |
Record name | 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13393-93-6 | |
Record name | (1R,4aR,4bS,10aR)-Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13393-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydroabietyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROABIETYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RMS84XMDF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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